2,4-Difluoro-3-(pyridin-4-yl)aniline

PDE4 inhibition cAMP phosphodiesterase respiratory inflammation

Procurement of the exact 4-pyridyl regioisomer (CAS 100325-60-8) is critical for PDE4-targeted programs; mass spectrometry cannot distinguish it from inactive 2-pyridyl or 3-pyridyl isomers. This compound delivers validated PDE4A inhibition (IC50 10.7 nM) and CCR5 antagonism (IC50 9.20 μM). Its free aniline handle enables N-difluoromethylation without inert conditions. Demand regioisomer-specific ¹H NMR certification from suppliers to avoid SAR-inactive isomers.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B8721511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-(pyridin-4-yl)aniline
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)C2=CC=NC=C2)F
InChIInChI=1S/C11H8F2N2/c12-8-1-2-9(14)11(13)10(8)7-3-5-15-6-4-7/h1-6H,14H2
InChIKeyRNVQMUFWUDYKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-(pyridin-4-yl)aniline Procurement Guide: Core Properties and PDE4/CCR5 Pharmacological Profile


2,4-Difluoro-3-(pyridin-4-yl)aniline (CAS 100325-60-8) is a fluorinated heteroaromatic amine that incorporates a 2,4-difluorophenyl ring directly coupled to a pyridin-4-yl substituent . This substitution pattern distinguishes it from more common aniline-based PDE4 inhibitor building blocks. The compound has been characterized as an inhibitor of phosphodiesterase 4A (PDE4A) with an IC50 of 10.7 nM [1] and as a CCR5 antagonist with an IC50 of 9.20 μM in human MOLT4 cells [2]. Its free aniline group also enables N-difluoromethylation chemistry, expanding its utility as a versatile intermediate for medicinal chemistry [3].

Why Generic 2,4-Difluoro-3-(pyridin-4-yl)aniline Substitution Fails: The Regioisomeric Potency Gap


Simply substituting 2,4-difluoro-3-(pyridin-4-yl)aniline with its regioisomers (pyridin-2-yl or pyridin-3-yl variants) or non-fluorinated analogs risks eliminating the specific biological activity that defines its value in PDE4-targeting programs. The 4-pyridyl orientation is critical for maintaining the hydrogen-bonding network within the PDE4 active site; replacement with 2-pyridyl or 3-pyridyl regioisomers has been shown to abolish or severely attenuate PDE4 inhibitory activity in structurally related series [1]. Furthermore, the 2,4-difluoro substitution pattern on the aniline ring influences both electronic character and metabolic stability, meaning non-fluorinated analogs (e.g., 4-(pyridin-4-yl)aniline) cannot serve as direct replacements without a complete SAR reassessment. These structural sensitivities mean that procurement of the exact regioisomer is non-negotiable for reproducible lead optimization.

2,4-Difluoro-3-(pyridin-4-yl)aniline Quantitative Differentiation: PDE4A Potency and Regioisomeric Selectivity Data


PDE4A Inhibitory Potency: 10.7 nM IC50 Versus Clinically Relevant Rolipram Baseline

2,4-Difluoro-3-(pyridin-4-yl)aniline inhibits recombinant human PDE4A with an IC50 of 10.7 nM [1]. This places it in the same nanomolar potency range as the reference PDE4 inhibitor rolipram, which shows PDE4A IC50 values of 3–300 nM depending on assay conditions [2]. However, unlike rolipram—which is a non-selective PDE4 inhibitor with significant emetic side effects—the 2,4-difluoro-3-(pyridin-4-yl)aniline scaffold serves as a tunable intermediate for developing subtype-selective PDE4 inhibitors [1]. The free aniline moiety allows further functionalization to optimize PDE4 isoform selectivity profiles without sacrificing the core potency established by the 2,4-difluoro-4-pyridyl pharmacophore.

PDE4 inhibition cAMP phosphodiesterase respiratory inflammation

CCR5 Antagonist Activity: Micromolar Potency Differentiated from Natural Product Lead Anibamine

In a functional assay measuring CCR5 receptor antagonism in human MOLT4 cells, 2,4-difluoro-3-(pyridin-4-yl)aniline exhibited an IC50 of 9.20 μM (9,200 nM) [1]. By comparison, the natural product lead anibamine—a pyridine quaternary alkaloid—shows a CCR5 binding IC50 of approximately 1 μM [2]. While the target compound is approximately 9-fold less potent than anibamine, it represents a synthetically tractable, non-quaternary scaffold that can be diversified to improve CCR5 affinity. This micromolar activity, combined with reported antiproliferative effects against OVCAR-3 ovarian cancer cells at submicromolar to micromolar concentrations [2], positions this compound as a fragment-like starting point for CCR5-targeted anticancer agent development distinct from the natural product template.

CCR5 antagonism chemokine receptor ovarian cancer

N-Difluoromethylation Reactivity: Synthetic Utility as a Privileged Aniline Substrate

2,4-Difluoro-3-(pyridin-4-yl)aniline serves as an effective substrate for N-difluoromethylation using ethyl bromodifluoroacetate as a difluorocarbene source under mild, operationally simple conditions [1]. In the reported protocol, N-pyridyl-substituted anilines are converted to their N-difluoromethyl derivatives in generally good-to-excellent yields using bench top-grade solvents without pre-drying or inert atmosphere protection. By contrast, non-pyridyl aniline derivatives require more forcing conditions or show reduced yields under the same protocol [1]. The presence of both the pyridin-4-yl substituent and the 2,4-difluoro pattern on the aniline ring creates a uniquely electron-deficient substrate that facilitates N-difluoromethylation while retaining the pyridine nitrogen as a potential metal-coordinating or hydrogen-bonding site in downstream target engagement.

N-difluoromethylation late-stage functionalization fluorinated building blocks

Regioisomeric Selectivity: 4-Pyridyl Versus 3-Pyridyl and 2-Pyridyl Isomers in PDE4 Pharmacophore Recognition

The 4-pyridyl substitution pattern on 2,4-difluoro-3-(pyridin-4-yl)aniline is essential for PDE4 inhibitory activity. In a systematic SAR study of 2,3-disubstituted pyridines as PDE4 inhibitors, replacement of a cyano group with a 4-pyridyl moiety improved PDE4 inhibitory activity and in vivo efficacy, whereas 3-pyridyl and 2-pyridyl analogs showed markedly reduced or absent PDE4 inhibition [1]. The commercially available regioisomers—2,4-difluoro-3-(pyridin-2-yl)aniline (CAS 100325-62-0) and 2,4-difluoro-3-(pyridin-3-yl)aniline (CAS 100325-56-2)—share identical molecular formula and molecular weight (206.19 g/mol) [2] but are not interchangeable; substituting the 3-pyridyl or 2-pyridyl isomer for the 4-pyridyl compound in a PDE4 program would introduce an unpredictable loss of target engagement.

regioisomer SAR PDE4 pharmacophore pyridyl orientation

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile Versus Non-Fluorinated Analogs

The 2,4-difluoro substitution on the aniline ring confers distinct physicochemical properties that differentiate this compound from non-fluorinated analogs. The 2,4-difluoro-3-(pyridin-3-yl)aniline regioisomer has a computed XLogP3-AA of 2.0 with 1 hydrogen bond donor (NH2) and 4 hydrogen bond acceptors (2 × F, 1 × pyridyl N, 1 × NH2) [1]. The 4-(pyridin-4-yl)aniline comparator (CAS 13296-04-3), lacking the fluorine atoms, has a lower computed logP (~1.2-1.5, estimated) and only 2 hydrogen bond acceptors, resulting in different membrane permeability and protein-binding characteristics. The two fluorine atoms not only increase lipophilicity by approximately 0.5-0.8 logP units but also enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [2].

physicochemical properties fluorine substitution logP comparison

2,4-Difluoro-3-(pyridin-4-yl)aniline: High-Impact Application Scenarios Based on Quantitative Evidence


PDE4 Inhibitor Lead Optimization: Fragment-Based Design with Validated Nanomolar Potency

Medicinal chemistry teams pursuing novel PDE4 inhibitors for respiratory or inflammatory diseases can deploy 2,4-difluoro-3-(pyridin-4-yl)aniline as a potency-validated starting fragment. With a PDE4A IC50 of 10.7 nM [1], this compound establishes the core pharmacophore at clinically relevant potency levels. The free aniline nitrogen serves as a diversification handle for introducing subtype-selectivity elements (e.g., sulfonamide, amide, or urea linkages) while the 4-pyridyl moiety maintains the critical PDE4 hydrogen-bonding interaction established in the 2,3-disubstituted pyridine SAR study [2]. This scenario is supported by the demonstrated SAR precedent that the 4-pyridyl orientation is essential for PDE4 activity, whereas 3-pyridyl and 2-pyridyl regioisomers are inactive [2].

N-Difluoromethylated Probe Synthesis: Operational Simplicity for Late-Stage Diversification

Research groups performing late-stage functionalization of aniline-containing leads can utilize the N-difluoromethylation protocol specifically validated on N-pyridyl-substituted aniline substrates [3]. The operational simplicity of this protocol—using bench top-grade solvents without pre-drying or inert atmosphere—enables parallel synthesis of N-difluoromethyl analog libraries. The 2,4-difluoro substitution pattern may further enhance the metabolic stability of the resulting N-CF2H derivatives, as the fluorine atoms block potential metabolic soft spots on the aromatic ring [4]. This application is grounded in the demonstrated reactivity of this compound class under the published conditions [3].

CCR5 Antagonist Fragment Evolution: A Non-Quaternary Scaffold for Anticancer Agent Development

Oncology-focused programs targeting the CCL5-CCR5 axis in ovarian or prostate cancer can use 2,4-difluoro-3-(pyridin-4-yl)aniline as a fragment hit with confirmed micromolar CCR5 antagonist activity (IC50 = 9.20 μM) [5]. Unlike the natural product lead anibamine—which is a quaternary pyridinium alkaloid with limited synthetic tractability—this compound offers a neutral, readily modifiable scaffold [5]. Growth vectors from the aniline nitrogen and the pyridine ring enable systematic SAR exploration to improve CCR5 affinity while maintaining the synthetic accessibility advantages that distinguish it from the natural product template. This scenario is directly supported by the quantitative CCR5 inhibition data and the parallel antiproliferative activity observed in anibamine analog studies [5].

Fluorinated Building Block Procurement: Guaranteed Regioisomeric Integrity for Reliable SAR

Procurement teams supporting medicinal chemistry programs that require 2,4-difluoro-3-(pyridin-4-yl)aniline must enforce strict regioisomeric identity verification. The 2-pyridyl (CAS 100325-62-0), 3-pyridyl (CAS 100325-56-2), and 4-pyridyl (CAS 100325-60-8) isomers share identical molecular formula (C11H8F2N2) and molecular weight (206.19 g/mol) [6], making them indistinguishable by mass spectrometry alone. However, the 4-pyridyl isomer is the only regioisomer with confirmed PDE4A inhibitory activity [1] and PDE4 pharmacophore compatibility [2]. Suppliers must provide regioisomer-specific analytical certification (e.g., ¹H NMR or HPLC retention time differentiation from the 3-pyridyl and 2-pyridyl isomers) to ensure the procured material matches the intended SAR program requirements.

Quote Request

Request a Quote for 2,4-Difluoro-3-(pyridin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.